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Compound Name: (E/Z)-GSK5182

Cat. No.: B15612324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of (E/Z)-GSK5182, a widely used

inverse agonist of the Estrogen-Related Receptor gamma (ERRγ), with alternative compounds.

The information presented is supported by experimental data from publicly available literature

to assist researchers in selecting the most appropriate tool for their cellular models.

Introduction to (E/Z)-GSK5182 and ERRγ
Estrogen-Related Receptor gamma (ERRγ) is an orphan nuclear receptor that plays a crucial

role in regulating cellular metabolism, including glucose homeostasis and mitochondrial

biogenesis. (E/Z)-GSK5182 is a synthetic small molecule identified as a selective inverse

agonist of ERRγ, meaning it inhibits the constitutive activity of the receptor. Its utility in studying

the physiological and pathological roles of ERRγ has been demonstrated in various cellular

models, including those for osteoarthritis, cancer, and metabolic diseases.[1] This guide

assesses the specificity of (E/Z)-GSK5182 by comparing its performance against other known

ERRγ modulators.

Comparative Analysis of ERRγ Inverse Agonists
The specificity of a chemical probe is paramount for accurately interpreting experimental

results. While (E/Z)-GSK5182 is reported to be a highly selective inverse agonist for ERRγ, a

direct comparison with other available compounds provides a clearer perspective on its

performance.[2]
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Quantitative Comparison of In Vitro Potency and
Selectivity
The following table summarizes the in vitro potency (IC50) and selectivity of (E/Z)-GSK5182
and its alternatives against ERRγ and other relevant nuclear receptors. Lower IC50 values

indicate higher potency.

Compound Target IC50 (nM)
Selectivity
Profile

Reference

(E/Z)-GSK5182 ERRγ 79

Highly selective

against ERRα

and ERα.[2]

Reported to have

25-fold higher

binding affinity

for ERRγ than for

ERα.[3]

[1]

DN200434 ERRγ
6 (functional

IC50)
Highly selective. [4]

Compound 15g ERRγ 440

>22-fold

selective over

ERRα, ERRβ,

and ERα. IC50

for ERRα, ERRβ,

and ERα are

>10,000 nM.

[5][6]

4-

Hydroxytamoxife

n (4-OHT)

ERRγ µM range

Non-selective,

also a potent

ERα antagonist.

[1][5]

Diethylstilbestrol

(DES)
ERRγ µM range

Non-selective,

also a potent

ERα agonist.

[5]
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Signaling Pathway of ERRγ Modulation
The diagram below illustrates the general mechanism of action for an ERRγ inverse agonist

like (E/Z)-GSK5182. In its constitutively active state, ERRγ binds to Estrogen-Related

Response Elements (ERREs) in the promoter regions of target genes and recruits coactivators

to initiate transcription. An inverse agonist binds to the ligand-binding domain of ERRγ,

inducing a conformational change that leads to the dissociation of coactivators and the

recruitment of corepressors, thereby silencing gene expression.
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Caption: Mechanism of ERRγ inverse agonism.

Experimental Protocols
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To aid in the design of robust and reproducible experiments, this section details the

methodologies for key assays used to assess the specificity of ERRγ modulators.

ERRγ Luciferase Reporter Gene Assay
This cell-based assay is a primary method for quantifying the functional activity of ERRγ

modulators.

Objective: To measure the ability of a compound to inhibit the constitutive transcriptional activity

of ERRγ.

Principle: HEK293 cells are transiently co-transfected with two plasmids: one expressing the

ERRγ protein and another containing a luciferase reporter gene under the control of an ERRγ-

responsive promoter. The constitutive activity of ERRγ drives luciferase expression. An inverse

agonist will inhibit this activity, leading to a decrease in the luminescent signal.

Protocol:

Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a 5% CO2 incubator.

Transfection: Seed HEK293 cells in a 96-well plate. After 24 hours, co-transfect the cells with

an ERRγ expression vector and a luciferase reporter plasmid containing multiple copies of

an ERRE upstream of a minimal promoter.

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium

containing the test compounds at various concentrations. Include a vehicle control (e.g.,

DMSO) and a known ERRγ inverse agonist as a positive control.

Luciferase Assay: After 24 hours of incubation with the compounds, lyse the cells and

measure luciferase activity using a commercial luciferase assay system and a luminometer.

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g.,

Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the

normalized luciferase activity against the compound concentration to determine the IC50

value.
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Luciferase Reporter Assay Workflow
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Caption: Workflow for the ERRγ luciferase reporter assay.
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Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Binding Assay
This in vitro assay directly measures the binding affinity of a compound to the ERRγ ligand-

binding domain (LBD).

Objective: To determine the IC50 value of a compound for binding to the ERRγ LBD.

Principle: The assay measures the disruption of the interaction between a fluorescently labeled

coactivator peptide and a terbium-labeled antibody bound to a GST-tagged ERRγ LBD. When

the coactivator peptide binds to the ERRγ LBD, FRET occurs between the terbium and the

fluorophore. A competitive ligand will displace the coactivator peptide, leading to a decrease in

the FRET signal.

Protocol:

Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a mixture of

GST-tagged ERRγ LBD and a terbium-labeled anti-GST antibody. Prepare a solution of a

fluorescently labeled coactivator peptide (e.g., from PGC-1α).

Assay Plate Setup: In a 384-well plate, add the test compounds, followed by the ERRγ

LBD/antibody mixture.

Initiation of Reaction: Add the fluorescently labeled coactivator peptide to all wells to initiate

the binding reaction.

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the

emission at two wavelengths (one for the donor and one for the acceptor).

Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration

to determine the IC50 value.

Western Blot for Off-Target Kinase Pathway Analysis
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To assess potential off-target effects on common signaling pathways, western blotting can be

employed.

Objective: To determine if (E/Z)-GSK5182 affects the phosphorylation status of key proteins in

major signaling pathways (e.g., MAPK/ERK, PI3K/Akt).

Protocol:

Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line known to have active kinase

signaling) with (E/Z)-GSK5182 at various concentrations for a defined period. Include

appropriate positive and negative controls (e.g., known inhibitors or activators of the

pathways).

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to

preserve the phosphorylation state of proteins.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-

PAGE and transfer them to a PVDF or nitrocellulose membrane.

Immunoblotting: Probe the membranes with primary antibodies specific for the

phosphorylated and total forms of key signaling proteins (e.g., p-ERK/total ERK, p-Akt/total

Akt).

Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for

detection. Quantify the band intensities and calculate the ratio of phosphorylated to total

protein to assess the effect of the compound on pathway activation.

Conclusion
(E/Z)-GSK5182 is a potent and selective inverse agonist of ERRγ. For applications requiring

the highest potency, DN200434 may be a suitable alternative. For researchers prioritizing a

well-characterized selectivity profile against other ERR isoforms and ERα, compound 15g

presents a valuable option. The choice of compound should be guided by the specific

requirements of the cellular model and the experimental question being addressed. The
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detailed protocols provided in this guide offer a starting point for researchers to independently

verify the specificity and efficacy of their chosen ERRγ modulator. It is always recommended to

perform dose-response experiments and appropriate controls to ensure the validity of the

findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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